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Introduction
2-Bromo-5-methyl-4-phenylthiazole is a versatile heterocyclic building block with significant

applications in medicinal chemistry. Its unique structural features, including a reactive bromine

atom at the 2-position, a methyl group at the 5-position, and a phenyl ring at the 4-position,

make it an ideal scaffold for the synthesis of diverse molecular libraries. The bromine atom

serves as a key functional handle for various chemical transformations, enabling the

introduction of a wide array of substituents and the construction of more complex, biologically

active molecules. This document provides an overview of its applications, detailed experimental

protocols for the synthesis of its derivatives, and a summary of the biological activities of these

derivatives.

Key Applications in Drug Discovery
The 2-bromo-5-methyl-4-phenylthiazole core is a privileged scaffold found in compounds

targeting a range of therapeutic areas. Its derivatives have shown promise as:

Antifungal Agents: By serving as a precursor for inhibitors of lanosterol 14α-demethylase

(CYP51), a crucial enzyme in the fungal cell membrane biosynthesis pathway.
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Anticancer Agents: Through the development of molecules that inhibit key enzymes involved

in cancer progression, such as DNA Topoisomerase IB and Sortase A.

Antimicrobial Agents: Acting as a foundational structure for the synthesis of novel

antibacterial and antimicrobial compounds.

The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies,

enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of lead

compounds.

Data Presentation: Biological Activity of Derivatives
The following tables summarize the quantitative data for various derivatives synthesized from

2-bromo-thiazole precursors. It is important to note that these values are for the final, modified

compounds and not for 2-Bromo-5-methyl-4-phenylthiazole itself.

Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives (CYP51 Inhibitors)

Compound ID Fungal Strain MIC80 (μg/mL)

B9 Candida albicans 1

Candida parapsilosis 2

Candida tropicalis 4

Cryptococcus neoformans 1

Aspergillus fumigatus 2

SZ-C14 (Lead) Candida albicans 1-16

Data sourced from studies on 2-phenylthiazole derivatives as CYP51 inhibitors.[1]

Table 2: Anticancer Activity of Thiazole-Based Stilbene Analogs (Topoisomerase IB Inhibitors)
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Compound ID Cancer Cell Line IC50 (µM)

8 Not Specified ++++ (Potent Inhibition)

10 Not Specified +++ (Good Inhibition)

11 Not Specified +++ (Good Inhibition)

13 Not Specified +++ (Good Inhibition)

15 Not Specified +++ (Good Inhibition)

19 Not Specified +++ (Good Inhibition)

Qualitative representation of inhibitory activity from original study.[2]

Table 3: Antibacterial Activity of 2-Phenylthiazole Derivatives (Sortase A Inhibitors)

Compound ID Bacterial Strain MIC (μg/mL)

C4 S. aureus BAA1026 32

Data from a study on 2-phenylthiazole derivatives as potential Sortase A inhibitors.[3]

Experimental Protocols
The following are generalized protocols for key synthetic transformations involving 2-bromo-

thiazole derivatives. Researchers should adapt these methods based on the specific substrate

and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C
Bond Formation
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-

bromo-thiazole derivative with a boronic acid to introduce aryl or heteroaryl substituents.[4][5]

[6]

Materials:
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2-Bromo-5-methyl-4-phenylthiazole (1 equivalent)

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 equivalents)

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2 - 3 equivalents)

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Nitrogen or Argon atmosphere

Procedure:

To a dry reaction flask, add 2-Bromo-5-methyl-4-phenylthiazole, the boronic acid, the

palladium catalyst, and the base.

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Add the anhydrous solvent via syringe.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the

required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

coupled product.

Protocol 2: Nucleophilic Aromatic Substitution (SNA r)
for C-N and C-S Bond Formation
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This protocol outlines a general method for the substitution of the bromine atom on the 2-

bromo-thiazole ring with a nucleophile, such as an amine or a thiol.[7][8]

Materials:

2-Bromo-5-methyl-4-phenylthiazole (1 equivalent)

Nucleophile (amine, thiol, etc.) (1.1 - 2 equivalents)

Base (e.g., K₂CO₃, Et₃N, DIPEA) (if required)

Solvent (e.g., DMF, DMSO, NMP, Ethanol)

Procedure:

In a reaction flask, dissolve 2-Bromo-5-methyl-4-phenylthiazole and the nucleophile in the

chosen solvent.

If the nucleophile is an amine salt or if a base is required, add the base to the mixture.

Heat the reaction mixture to an appropriate temperature (50-150 °C) and stir until the

reaction is complete, as monitored by TLC or LC-MS.

Cool the reaction mixture to room temperature.

If the product precipitates, it can be isolated by filtration. Otherwise, pour the reaction mixture

into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by crystallization or column chromatography.

Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathways
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The following diagrams illustrate the mechanism of action of enzymes targeted by derivatives

of 2-Bromo-5-methyl-4-phenylthiazole.
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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a CYP51 inhibitor.
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Caption: Mechanism of DNA Topoisomerase IB poisoning by a thiazole-based inhibitor.[9][10]

[11]
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Caption: Inhibition of the Sortase A pathway, preventing surface protein anchoring.[12][13][14]

Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis of derivatives

from 2-Bromo-5-methyl-4-phenylthiazole.
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Experimental Workflow: Suzuki-Miyaura Coupling
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Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
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Experimental Workflow: Nucleophilic Aromatic Substitution
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Caption: A general workflow for a nucleophilic aromatic substitution reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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